4-Chromanol

概要

説明

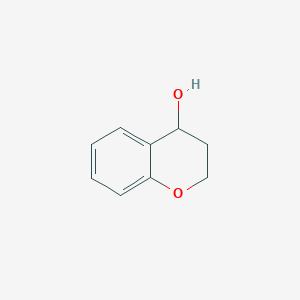

4-Chromanol (C₉H₁₀O₂, CAS 1481-93-2) is a bicyclic phenolic compound characterized by a benzopyran ring system with a hydroxyl group at the 4-position. It is a key bioactive constituent in natural products, notably in Piper betle leaf extracts, where it constitutes up to 62.33% of the extract . Its pharmacological significance includes robust antibacterial and antibiofilm activity against oral pathogens like Streptococcus mutans and Aggregatibacter actinomycetemcomitans . Structurally, this compound serves as a precursor or intermediate in synthetic chemistry, enabling the development of derivatives such as selanyl methylene this compound and enantiomerically pure forms for pharmaceutical applications .

準備方法

Synthetic Routes and Reaction Conditions

4-Chromanol can be synthesized through several methods. One common approach involves the reduction of chroman-4-one using a suitable reducing agent. For instance, the reduction of chroman-4-one with sodium borohydride in methanol yields this compound . Another method involves the catalytic hydrogenation of chroman-4-one in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. This method involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process is optimized to achieve high yields and purity of the final product .

化学反応の分析

Prins Cyclization

4-Chromanol derivatives are synthesized via asymmetric Prins cyclization of prenylated salicylaldehydes. This method employs cooperative catalysis using HCl and chiral hydrogen-bond donors (HBDs) like arylpyrrolidine derivatives .

-

Key Data :

Copper-Catalyzed Cyclization

A copper(I)-catalyzed cascade reaction of ynols with diorgano-diselenides yields selanyl methylene this compound derivatives via 6-exo-dig cyclization .

-

Conditions : Open-air, room temperature.

-

Selectivity : Regioselective incorporation of diselenides into the chromanol core .

Alkylation of TMHQ

Reactions of 2,3,5-trimethylhydroquinone (TMHQ) with geraniol using AlPMo₁₂O₄₀ catalysts produce this compound and open-chain compounds .

-

Solvent Effects :

Solvent Reaction Type TMHQ Conversion (5 h) Chromanol Selectivity Chloroform Homogeneous 52% 12% Hexane Heterogeneous 92% 71% -

Catalyst Optimization :

Hydroxylation and Oxidation

This compound undergoes ω-hydroxylation via cytochrome P450 enzymes (CYP4F2/CYP3A4) to form α-13′-hydroxychromanol, which is further oxidized to α-13′-carboxychromanol in peroxisomes .

Derivatization for Bioactivity

-

Antituberculosis Activity :

Derivative Substituent MIC (μg/mL) 2-Propyl-4-chromanol Propyl at C2 12.5 This compound Unsubstituted >200 Substitution at C2 with hydrophobic groups (e.g., propyl) significantly enhances activity .

HPLC Profiling

Reaction progress is tracked using HPLC with a C-18 column and UV detection :

| Compound | Retention Time (min) | Detection Wavelength (nm) |

|---|---|---|

| Phenol | 2.83 | 215 |

| TMHQ | 3.80 | 215 |

| Open-chain compound | 16.00 | 260 |

Environmental and Catalytic Advantages

-

Reusability : Heterogeneous AlPMo₁₂O₄₀/Carbon catalysts can be reused without loss of activity .

-

Green Chemistry : Microwave irradiation reduces reaction times (e.g., from 12 h to <2 h) and improves selectivity .

Mechanistic Insights

科学的研究の応用

Chemical Properties and Structure

4-Chromanol (CAS 1481-93-2) is characterized by its benzopyran structure, which contributes to its antioxidant properties. Its molecular formula is , and it features a hydroxyl group at the 4-position of the chroman ring. This structural feature is crucial for its reactivity and interaction with biological systems.

Antioxidant Properties

This compound exhibits strong antioxidant activity, which can protect cells from oxidative stress. This property makes it a candidate for use in dietary supplements aimed at reducing the risk of chronic diseases associated with oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound derivatives can modulate inflammatory pathways. A systematic review highlighted that chromanol compounds could inhibit enzymes involved in inflammation, such as 5-lipoxygenase and cyclooxygenase, demonstrating potential for therapeutic applications in inflammatory diseases .

Anticancer Potential

Several studies have reported the anticancer properties of this compound and its derivatives. For instance, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways . The compound's ability to interact with nuclear receptors further suggests its role in cancer prevention strategies.

Drug Development

This compound serves as a key intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their immunosuppressive activities, making them candidates for drug development in conditions such as autoimmune diseases .

Glycosylation Reactions

The compound has been utilized in glycosylation reactions to produce flavonoid derivatives with enhanced biological activities. These glycosylated forms often exhibit improved solubility and bioavailability, which are critical for therapeutic efficacy .

Molecularly Imprinted Polymers (MIPs)

Recent advancements have seen the application of this compound in the development of molecularly imprinted membranes with antibacterial properties. These materials can selectively separate compounds in complex mixtures, showcasing the versatility of this compound beyond traditional pharmaceutical applications .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antioxidant Activity | Birringer et al., 2018 | Identified structure-activity relationships among chromanols. |

| Anti-inflammatory | PMC7187200 | Inhibition of inflammatory pathways via enzyme modulation. |

| Anticancer Research | Mazzini et al., 2009 | Induction of apoptosis in tumor cells by this compound derivatives. |

| Drug Development | Organic & Biomolecular Chemistry | Synthesis of immunosuppressive flavonoid analogues from this compound. |

| Material Science | ResearchGate Publication | Development of MIPs for selective compound separation using this compound. |

作用機序

The mechanism of action of 4-Chromanol and its derivatives often involves their antioxidant properties. These compounds can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells . Additionally, this compound derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects . For example, they can inhibit the activity of 5-lipoxygenase, a key enzyme in the inflammatory pathway .

類似化合物との比較

Comparison with Structurally Similar Compounds

4-Chromanol vs. 4-Chromanone

- Structural Difference: 4-Chromanone features a ketone group at the 4-position instead of a hydroxyl group.

- Synthesis: this compound is synthesized via catalytic hydrogenation of 4-chromanone. Ru-catalyzed asymmetric hydrogenation achieves 98% enantiomeric excess (ee) and quantitative yield under optimized conditions . NaBH₄ reduction of 4-chromanone yields this compound but with lower efficiency (50% yield) and poor stereocontrol .

This compound vs. Thiochromanol

- Structural Difference: Thiochromanol replaces the oxygen atom in the pyran ring with sulfur.

- This compound’s oxygenated structure likely enhances its antibacterial efficacy compared to sulfur-containing analogues.

This compound vs. Eugenol

- Structural Difference: Eugenol is a phenylpropanoid with a methoxy and hydroxyl group on a benzene ring, lacking the chromanol bicyclic system.

- This compound’s bicyclic structure may enhance membrane penetration, overcoming Gram-negative bacterial resistance more effectively than eugenol .

Comparative Data Table

Mechanistic and Functional Insights

- Stereochemical Influence: Enantiomerically pure (S)-4-chromanol (97% ee) is critical for optimizing bioactivity, as demonstrated by chiral HPLC and ECD analysis .

生物活性

4-Chromanol, a member of the chromanol family, has garnered interest due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a chroman core structure with a hydroxyl group at the 4-position. This configuration is pivotal for its biological activity, influencing interactions with various molecular targets. The compound's structural diversity allows for modifications that can enhance its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study highlighted that derivatives of this compound possess minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against certain bacterial strains. The presence of hydroxyl groups at specific positions (5- and 7-positions) enhances these antibacterial activities by disrupting bacterial membrane potential and inhibiting macromolecular biosynthesis .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 4-Chromanone | 12.5 | Mycobacterium tuberculosis |

| This compound | 25 | Staphylococcus aureus |

| 2′,4′-dihydroxy | 0.39 | Escherichia coli |

Anti-inflammatory Effects

The anti-inflammatory properties of chromanols, including this compound, have been extensively studied. These compounds have been shown to modulate signaling pathways associated with inflammation, such as the NF-κB pathway, which plays a critical role in immune response regulation . In vitro studies indicate that chromanols can inhibit the activity of enzymes involved in inflammatory processes, suggesting their potential as therapeutic agents in conditions characterized by chronic inflammation.

Anticancer Potential

This compound has also been investigated for its anticancer properties. It has been observed to induce apoptosis in cancer cells by modulating key signaling pathways related to cell proliferation and survival . For instance, certain derivatives have shown efficacy in inhibiting DNA polymerase β, which is crucial for DNA repair mechanisms in tumor cells .

The mechanisms underlying the biological activities of this compound are complex and multifaceted. Key findings include:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in metabolic pathways, including those responsible for inflammation and cancer progression.

- Receptor Modulation : Chromanols interact with nuclear receptors and other cellular targets, influencing gene expression and cellular responses.

- Mitochondrial Function : Some studies suggest that chromanols can modulate mitochondrial activity, impacting energy metabolism and apoptosis .

Case Studies

- Antibacterial Efficacy : In a comparative study involving various chromanols, it was found that specific structural modifications significantly enhanced antibacterial potency against Mycobacterium tuberculosis compared to standard antibiotics .

- Inflammation and Cancer : A systematic review highlighted the potential of chromanols in cancer therapy due to their ability to inhibit tumor cell growth and induce apoptosis through multiple signaling pathways .

Q & A

Basic Research Questions

Q. How can researchers verify the chemical purity of 4-Chromanol for experimental use?

- Methodological Answer : Purity verification typically involves chromatographic techniques (e.g., GC or HPLC) combined with spectral analysis (NMR, IR). For example, enantiomeric purity (>99.0% ee) can be confirmed via high-performance liquid chromatography (HLC) using chiral columns . Batch-specific documentation from suppliers (e.g., Kanto Reagents) often includes purity certificates and storage recommendations (e.g., 0–6°C for stability) .

Q. What experimental designs are suitable for assessing this compound's effects on cardiac action potentials?

- Methodological Answer : Microelectrode techniques on isolated sino-auricular (SA) node strips from model organisms (e.g., mice) are standard. Parameters like repolarization velocity (dV/dt), diastolic depolarization rate, and action potential (AP) frequency should be measured before and after this compound application (e.g., 30 μM). Controls must include baseline AP parameters and vehicle effects .

Q. How is this compound identified and quantified in plant extracts (e.g., Piper betle)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is employed to detect this compound in extracts. For instance, aqueous extracts of P. betle showed 27.81% this compound content, with validation via retention time matching and spectral library comparisons . Solvent choice (aqueous vs. ethanol) significantly impacts yield due to differential solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role as an antimicrobial vs. cardiovascular agent?

- Methodological Answer : Context-dependent mechanisms must be analyzed. For example, this compound’s antibacterial action (11.86% in P. betle ethanol extracts) involves membrane disruption in Gram-negative bacteria , while its cardiovascular effects (e.g., IKs channel inhibition) require tissue-specific ion channel profiling . Dose-response studies and tissue/cell-type specificity assays (e.g., patch-clamp for ion channels) can clarify these dual roles .

Q. What strategies address variability in this compound’s efficacy across experimental models?

- Methodological Answer : Variability may arise from differences in species (mouse vs. human SA node cells), preparation methods (isolated strips vs. whole tissue), or concentration ranges. Researchers should:

- Replicate experiments across models (e.g., latent vs. true pacemaker cells ).

- Use standardized protocols for compound dissolution (e.g., DMSO vs. saline).

- Validate findings with complementary techniques (e.g., molecular docking to confirm IKs binding ).

Q. How can computational methods enhance the study of this compound’s pharmacological targets?

- Methodological Answer : Molecular docking against targets like HMG-CoA reductase (for anti-hyperlipidemic activity) or potassium channels (e.g., KCNQ1/KCNE1 for IKs) can predict binding affinity and mechanistic pathways. ADME/Tox profiling (e.g., SwissADME) further prioritizes this compound derivatives for synthesis . For example, this compound showed high binding affinity to HMG-CoA reductase in silico, supporting its role in lipid metabolism .

Q. What ethical and analytical practices are critical when studying this compound in biological systems?

- Methodological Answer :

- Ethical compliance : Adhere to institutional guidelines for animal studies (e.g., Physiological Society standards for SA node experiments ).

- Data validation : Use statistical tools (e.g., ANOVA for AP frequency changes ) and error analysis (e.g., uncertainty quantification in GC-MS ).

- Contradiction analysis : Apply qualitative frameworks (e.g., identifying principal contradictions in multi-mechanistic studies ) to prioritize dominant pathways (e.g., IKs inhibition over antimicrobial effects ).

Q. Methodological Considerations for Data Interpretation

- Handling conflicting results : Cross-validate findings using orthogonal methods. For example, if this compound’s antifungal activity contradicts its lack of cytotoxicity in cardiac models , assess cell-type-specific toxicity via MTT assays.

- Reproducibility : Document solvent preparation (e.g., stock concentration, storage conditions ) and experimental parameters (e.g., temperature during AP recordings ).

特性

IUPAC Name |

3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSHXMOLUWTMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933308 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-93-2 | |

| Record name | 4-Chromanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chroman-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。